molecular formula C6H6Br2N2O2 B11051837 2,6-Dibromo-3,5-dimethoxypyrazine

2,6-Dibromo-3,5-dimethoxypyrazine

Cat. No.: B11051837
M. Wt: 297.93 g/mol
InChI Key: NHVUNGCOPRDJKV-UHFFFAOYSA-N
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Description

2,6-Dibromo-3,5-dimethoxypyrazine is a chemical compound with the molecular formula C6H6Br2N2O2. It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound. This compound is characterized by the presence of two bromine atoms and two methoxy groups attached to the pyrazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3,5-dimethoxypyrazine typically involves the bromination of 3,5-dimethoxypyrazine. One common method is to react 3,5-dimethoxypyrazine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 2 and 6 positions of the pyrazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3,5-dimethoxypyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

2,6-Dibromo-3,5-dimethoxypyrazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3,5-dimethoxypyrazine involves its interaction with specific molecular targets and pathways. The bromine atoms and methoxy groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromo-3,5-dimethoxypyrazine is unique due to its pyrazine ring, which imparts distinct chemical and biological properties. The presence of nitrogen atoms in the ring enhances its reactivity and potential for forming various derivatives. Its unique structure makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C6H6Br2N2O2

Molecular Weight

297.93 g/mol

IUPAC Name

2,6-dibromo-3,5-dimethoxypyrazine

InChI

InChI=1S/C6H6Br2N2O2/c1-11-5-3(7)9-4(8)6(10-5)12-2/h1-2H3

InChI Key

NHVUNGCOPRDJKV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C(=N1)OC)Br)Br

Origin of Product

United States

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